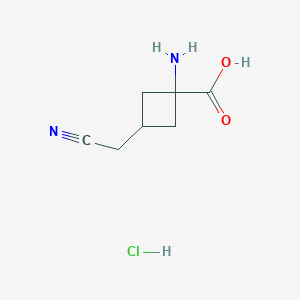
trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS: 2231665-85-1) is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which connects two fragments using a palladium-catalyzed cross-coupling reaction. In this case, transmetalation occurs with boron reagents, specifically organoboron compounds. These reagents transfer nucleophilic organic groups to palladium, forming the desired Pd–C bond .
Reaction Conditions:: The specific conditions for the Suzuki–Miyaura coupling may vary, but typically involve mild reaction temperatures, suitable solvents, and appropriate catalysts. Boron reagents, such as organotrifluoroborates, play a crucial role in this process.
Analyse Chemischer Reaktionen
Reactions:: Trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride can participate in various reactions, including oxidation, reduction, and substitution. Its reactivity depends on the functional groups present.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the cyano group.
Substitution: Nucleophilic substitution reactions can replace the amino group.
Major Products:: The specific products formed depend on the reaction conditions. For example, reduction of the cyano group could yield an amine, while oxidation might lead to a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: As a building block for more complex molecules.
Wirkmechanismus
The exact mechanism by which trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare this compound with related structures to understand its uniqueness and potential advantages.
Eigenschaften
Molekularformel |
C7H11ClN2O2 |
|---|---|
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-2-1-5-3-7(9,4-5)6(10)11;/h5H,1,3-4,9H2,(H,10,11);1H |
InChI-Schlüssel |
LXENLYLIVJJZQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(=O)O)N)CC#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


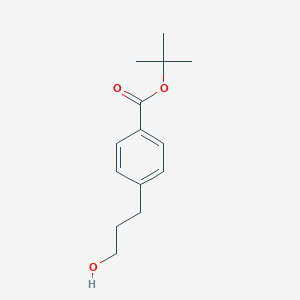



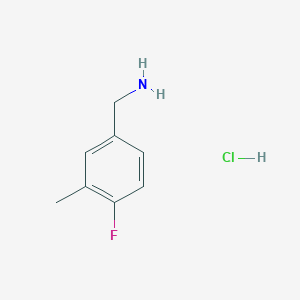
![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)

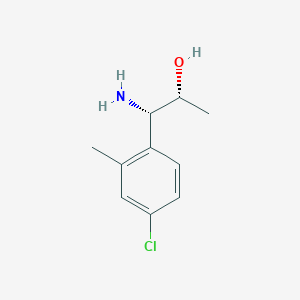

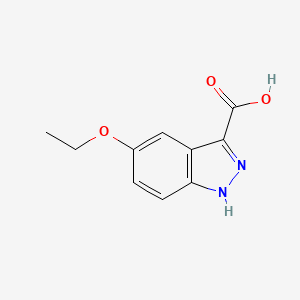
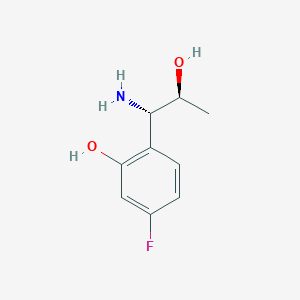

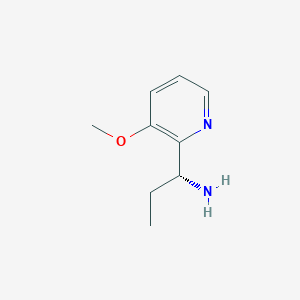
![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
